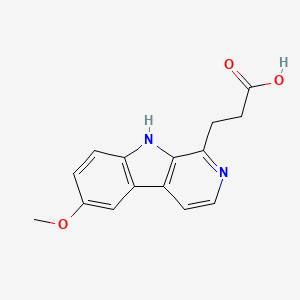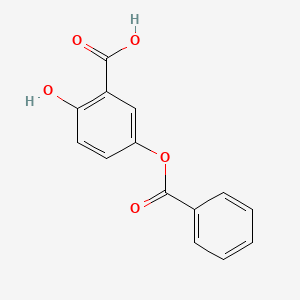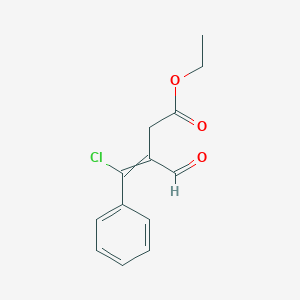![molecular formula C20H19N3O2S B14272360 6-[4-(1,3-Benzothiazol-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-methoxy-4-propylcyclohexa-2,4-dien-1-one CAS No. 136507-02-3](/img/structure/B14272360.png)
6-[4-(1,3-Benzothiazol-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-methoxy-4-propylcyclohexa-2,4-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[4-(1,3-Benzothiazol-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-methoxy-4-propylcyclohexa-2,4-dien-1-one is a complex organic compound that features a benzothiazole moiety fused with a pyrazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including 6-[4-(1,3-Benzothiazol-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-methoxy-4-propylcyclohexa-2,4-dien-1-one, can be achieved through various synthetic pathways. Common methods include:
Diazo-coupling: This involves the reaction of diazonium salts with benzothiazole derivatives.
Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with active methylene compounds in the presence of a base.
Biginelli reaction: A multi-component reaction that synthesizes dihydropyrimidinones from an aldehyde, a β-keto ester, and urea.
Microwave irradiation: This method accelerates the reaction process and improves yields.
One-pot multicomponent reactions: These reactions combine multiple reactants in a single reaction vessel to form the desired product.
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
6-[4-(1,3-Benzothiazol-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-methoxy-4-propylcyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
科学的研究の応用
6-[4-(1,3-Benzothiazol-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-methoxy-4-propylcyclohexa-2,4-dien-1-one has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 6-[4-(1,3-Benzothiazol-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-methoxy-4-propylcyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. For example, benzothiazole derivatives have been shown to inhibit enzymes such as dihydroorotase and DNA gyrase, which are involved in bacterial and cancer cell proliferation . The compound may also interact with cellular receptors and signaling pathways, modulating biological responses .
類似化合物との比較
Similar Compounds
1,3-Benzothiazole: A simpler benzothiazole derivative with similar biological activities.
2-Arylbenzothiazole: Known for its anti-cancer and antimicrobial properties.
6-Hydroxy-1,3-benzothiazol-2-yl derivatives: Exhibits similar chemical reactivity and biological activities.
Uniqueness
6-[4-(1,3-Benzothiazol-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-methoxy-4-propylcyclohexa-2,4-dien-1-one is unique due to its complex structure, which combines a benzothiazole moiety with a pyrazole ring. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications .
特性
CAS番号 |
136507-02-3 |
|---|---|
分子式 |
C20H19N3O2S |
分子量 |
365.5 g/mol |
IUPAC名 |
2-[4-(1,3-benzothiazol-2-yl)-1H-pyrazol-5-yl]-5-methoxy-4-propylphenol |
InChI |
InChI=1S/C20H19N3O2S/c1-3-6-12-9-13(16(24)10-17(12)25-2)19-14(11-21-23-19)20-22-15-7-4-5-8-18(15)26-20/h4-5,7-11,24H,3,6H2,1-2H3,(H,21,23) |
InChIキー |
YMZWNHMMZJDPGR-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC(=C(C=C1OC)O)C2=C(C=NN2)C3=NC4=CC=CC=C4S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


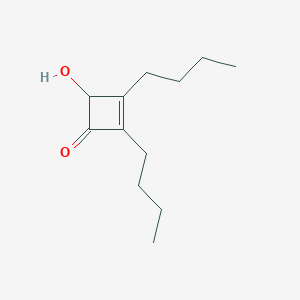
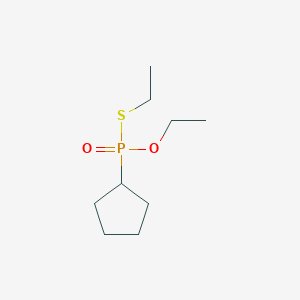
![2-[6-(Diethylamino)hex-4-EN-1-YL]butane-1,4-diol](/img/structure/B14272294.png)
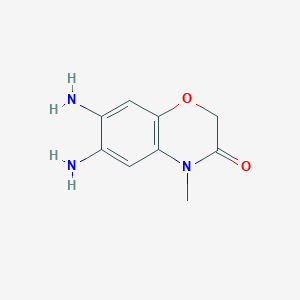
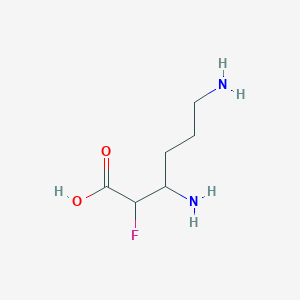
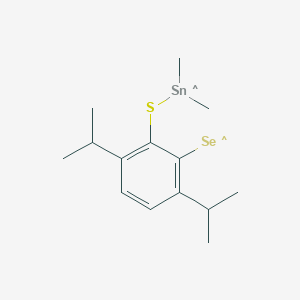
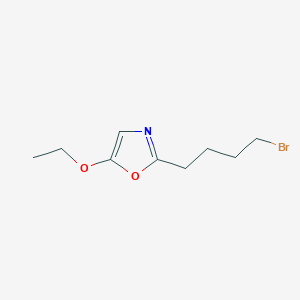
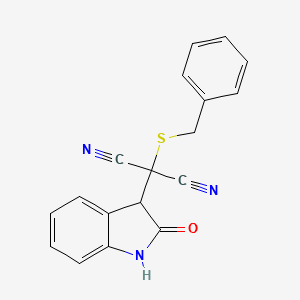
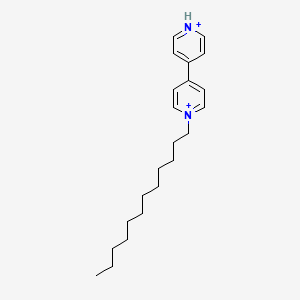
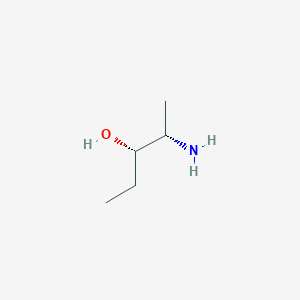
![6-Bromo-2,3-bis(methoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14272352.png)
